Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate
CAS No.:
Cat. No.: VC18363011
Molecular Formula: C13H10F3NO3
Molecular Weight: 285.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10F3NO3 |
|---|---|
| Molecular Weight | 285.22 g/mol |
| IUPAC Name | ethyl 7-(trifluoromethoxy)quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-5-8-3-4-10(20-13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3 |
| Standard InChI Key | JHKRGZVQRAQMLN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s quinoline backbone consists of a bicyclic system fused from a benzene ring and a pyridine ring. The trifluoromethoxy (-OCF) group at position 7 introduces strong electron-withdrawing effects, while the ethyl carboxylate (-COOEt) at position 3 enhances solubility and metabolic stability. Computational studies suggest that the trifluoromethoxy group’s electronegativity and lipophilicity optimize interactions with hydrophobic enzyme pockets, a feature critical for target engagement .
Table 1: Comparative Analysis of Quinoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate | 285.22 | -OCF (C7), -COOEt (C3) | |
| Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate | 298.26 | -CF (C8), -NHCH (C4) | |
| Brequinar (reference DHODH inhibitor) | 378.34 | -CF, biphenyl ether |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of the compound reveal distinct signals for the ethyl ester protons ( 1.3–1.4 ppm for CH, 4.3–4.4 ppm for CH) and the quinoline aromatic protons ( 7.5–8.9 ppm). The trifluoromethoxy group’s NMR signal typically appears near -58 ppm, consistent with similar fluorinated quinolines. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 285.22, aligning with theoretical calculations.
Synthesis and Optimization
Synthetic Routes
The synthesis of Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate follows a multi-step protocol common to quinoline derivatives. While detailed procedures for this specific compound are scarce, analogous pathways involve:
-
Cyclization: Pfitzinger condensation of isatin derivatives with ketones under acidic conditions to form the quinoline core .
-
Esterification: Reaction of the intermediate carboxylic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid).
-
Functionalization: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution or Ullmann-type coupling .
A modified route reported for related quinolines employs Suzuki-Miyaura cross-coupling to install aryl groups at later stages, avoiding degradation of sensitive substituents during cyclization . For example, cesium carbonate-mediated methylation or trifluoromethylation has been utilized to enhance yield and purity.
Challenges in Synthesis
Key hurdles include:
-
Regioselectivity: Ensuring precise substitution at C7 and C3 requires carefully controlled reaction conditions.
-
Stability of Trifluoromethoxy Group: The -OCF moiety is prone to hydrolysis under strongly acidic or basic conditions, necessitating inert atmospheres and low temperatures.
-
Purification: Separation of regioisomers demands advanced chromatographic techniques, such as reverse-phase HPLC.
Biological Activities and Mechanisms
Anticancer Properties
In vitro assays on related compounds demonstrate apoptosis induction via mitochondrial pathway activation. For instance, brequinar-like quinolines inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis . Molecular docking studies propose that the trifluoromethoxy group of Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate could occupy hydrophobic pockets in DHODH, disrupting nucleotide synthesis in cancer cells .
Anti-Inflammatory Effects
Preliminary data indicate that quinoline-3-carboxylates modulate NF-κB and COX-2 pathways. The ethyl ester moiety may serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid form.
Chemical Reactivity and Derivatives
Hydrolysis and Prodrug Activation
The ethyl ester undergoes hydrolysis in physiological conditions to yield 7-(trifluoromethoxy)quinoline-3-carboxylic acid, a potential bioactive metabolite. This reaction is catalyzed by esterases and is pH-dependent, with faster rates observed in alkaline environments.
Electrophilic Substitution
The quinoline ring participates in electrophilic aromatic substitution (EAS) at positions 5 and 8. For example, nitration generates nitro derivatives, which can be reduced to amines for further functionalization.
Cross-Coupling Reactions
Structure-Activity Relationships (SAR)
Role of the Trifluoromethoxy Group
-
Lipophilicity: The -OCF substituent increases logP values by ~1.5 units compared to methoxy analogues, enhancing membrane permeability .
-
Electron Effects: Strong electron-withdrawing character stabilizes charge-transfer complexes with target enzymes, as seen in antiviral quinolines .
Impact of Ester vs. Carboxylic Acid
Therapeutic Applications and Future Directions
Drug Delivery Systems
Nanoparticle encapsulation could address the compound’s limited aqueous solubility. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have successfully delivered similar quinolines, achieving sustained release profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume